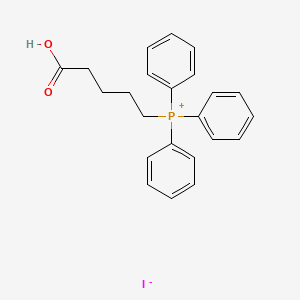
(4-Carboxybutyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Carboxybutyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-carboxybutyl chain, with iodide as the counterion. It is known for its applications in organic synthesis, medicinal chemistry, and as a mitochondrial targeting agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxybutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 4-bromobutyric acid, followed by the substitution of the bromide ion with iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The general reaction scheme can be represented as:
Ph3P+Br-(CH2)4COOH→Ph3P-(CH2)4COOH+Br−
followed by:
Ph3P-(CH2)4COOH+Br−+NaI→Ph3P-(CH2)4COOH+I−+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Carboxybutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Condensation Reactions: The carboxyl group can engage in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Oxidation: Potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
Substitution: Formation of new phosphonium salts with different counterions.
Oxidation: Conversion to phosphine oxides.
Reduction: Formation of phosphines or phosphonium hydrides.
科学研究应用
(4-Carboxybutyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting cancer cells.
Industry: Utilized in the synthesis of prostaglandins and other bioactive molecules.
作用机制
The mechanism of action of (4-Carboxybutyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake by the negatively charged mitochondrial membrane. Once inside the mitochondria, it can exert various effects, including disrupting mitochondrial function and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium fluoride
Uniqueness
(4-Carboxybutyl)(triphenyl)phosphanium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different pharmacokinetics and biodistribution profiles, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
61168-05-6 |
|---|---|
分子式 |
C23H24IO2P |
分子量 |
490.3 g/mol |
IUPAC 名称 |
4-carboxybutyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C23H23O2P.HI/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |
InChI 键 |
JTOVUSHXISGDFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


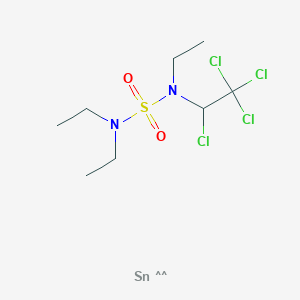
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
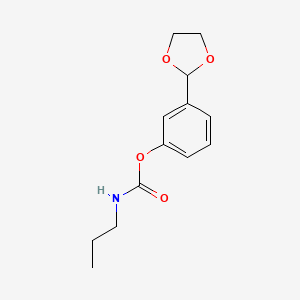
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

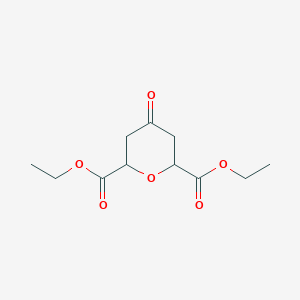
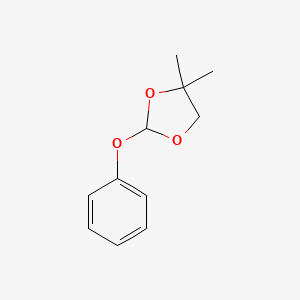
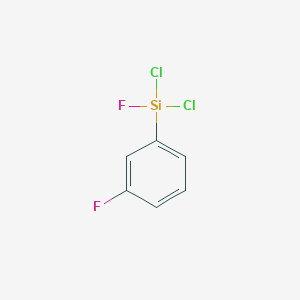
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
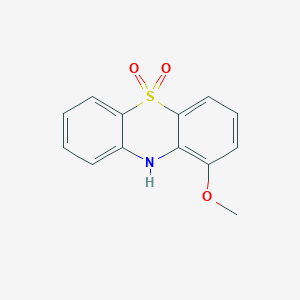
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
